5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID
Overview
Description
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a pyridylmethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyridylmethyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-5-OXOPENTANOIC ACID: shares structural similarities with other thienyl and pyridylmethyl derivatives.
Other similar compounds: include those with variations in the substituents on the thienyl or phenyl rings, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity
Properties
IUPAC Name |
5-[[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-15-20(17-8-3-2-4-9-17)21(22(30)25-14-16-7-6-12-24-13-16)23(31-15)26-18(27)10-5-11-19(28)29/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,25,30)(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHBOSXODZYTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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